4-propylbenzenesulfonic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Propylbenzenesulfonic acid is an organosulfur compound with the molecular formula C9H12O3S. It is a derivative of benzenesulfonic acid, where a propyl group is attached to the benzene ring. This compound is known for its strong acidic properties and is used in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Propylbenzenesulfonic acid can be synthesized through the sulfonation of 4-propylbenzene using concentrated sulfuric acid. The reaction typically involves heating the mixture to facilitate the sulfonation process. The general reaction is as follows:
C9H12+H2SO4→C9H12SO3H+H2O
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Propylbenzenesulfonic acid undergoes various chemical reactions, including:
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions due to the presence of the sulfonic acid group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions:
Sulfonation: Concentrated sulfuric acid is commonly used for sulfonation.
Oxidation: Strong oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride may be employed.
Major Products:
Sulfonamides: Formed through reactions with amines.
Sulfonyl Chlorides: Produced by reacting with thionyl chloride.
Wissenschaftliche Forschungsanwendungen
4-Propylbenzenesulfonic acid has diverse applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Investigated for potential therapeutic applications.
Industry: Utilized in the production of detergents and surfactants.
Wirkmechanismus
The mechanism of action of 4-propylbenzenesulfonic acid involves its strong acidic nature, which allows it to act as a proton donor in various chemical reactions. It can facilitate the formation of sulfonate esters and other derivatives by reacting with nucleophiles.
Vergleich Mit ähnlichen Verbindungen
Benzenesulfonic Acid: The parent compound, lacking the propyl group.
p-Toluenesulfonic Acid: Contains a methyl group instead of a propyl group.
Sulfanilic Acid: Aniline derivative with a sulfonic acid group.
Uniqueness: 4-Propylbenzenesulfonic acid is unique due to the presence of the propyl group, which can influence its reactivity and solubility compared to other sulfonic acids.
Eigenschaften
CAS-Nummer |
15592-74-2 |
---|---|
Molekularformel |
C9H12O3S |
Molekulargewicht |
200.26 g/mol |
IUPAC-Name |
4-propylbenzenesulfonic acid |
InChI |
InChI=1S/C9H12O3S/c1-2-3-8-4-6-9(7-5-8)13(10,11)12/h4-7H,2-3H2,1H3,(H,10,11,12) |
InChI-Schlüssel |
DUPJEKYVVIGXEJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.